molecular formula C10H10F3NOS B1474854 2-(3-(Trifluoromethoxy)phenyl)thiazolidine CAS No. 1692844-74-8

2-(3-(Trifluoromethoxy)phenyl)thiazolidine

Cat. No. B1474854
CAS RN: 1692844-74-8
M. Wt: 249.25 g/mol
InChI Key: PQGLMBNERVPQEQ-UHFFFAOYSA-N
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Description

“2-(3-(Trifluoromethoxy)phenyl)thiazolidine” is a compound with the molecular formula C10H10F3NOS . It’s a type of thiazolidinone, a biologically important five-membered heterocyclic ring that has almost all types of biological activities .


Synthesis Analysis

Thiazolidinones, such as “this compound”, can be synthesized using various methods. For instance, one method involves the reaction of enantiopure 2-phenyl-N-tosylaziridine with phenyl isothiocyanates, using scandium(III) triflate as a catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazolidine motif, which is a five-membered heterocyclic moiety having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidinones, including “this compound”, can undergo various chemical reactions. For example, they can participate in multicomponent reactions, click reactions, nano-catalysis, and green chemistry .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 249.26 . Its InChI code is 1S/C10H10F3NOS/c11-10(12,13)15-8-3-1-7(2-4-8)9-14-5-6-16-9/h1-4,9,14H,5-6H2 .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various thiazolidine derivatives, including 2-(3-(Trifluoromethoxy)phenyl)thiazolidine, and characterized them using different analytical techniques. The synthesis processes often involve cyclocondensation reactions, utilizing key intermediates and reacting them with specific reagents to obtain thiazolidinone, thiazolidine, and other related derivatives. These compounds were then characterized by elemental analyses, spectral data, and sometimes quantum mechanical calculations to determine their structure and properties (Gouda & Abu‐Hashem, 2011).

Antioxidant and Antitumor Evaluation

Certain thiazolidine derivatives have been evaluated for their antioxidant and antitumor activities. Through various studies, some compounds exhibited promising activities in these areas, suggesting their potential for further development into therapeutic agents. The antioxidant potential is assessed using assays like DPPH radical scavenging assay, while antitumor activities are evaluated through different in vitro and in vivo methods (Gouda & Abu‐Hashem, 2011).

Antimicrobial Activities

The antimicrobial properties of thiazolidine derivatives, including those related to this compound, have also been investigated. Studies have shown that some of these compounds possess significant antimicrobial activities against a range of bacteria and fungi, indicating their potential use as antimicrobial agents. The effectiveness of these compounds against specific pathogens highlights their relevance in addressing microbial resistance (Gouda, Berghot, Shoeib, & Khalil, 2010).

Molecular Docking and Pharmacophore Modeling

In exploring the anti-inflammatory potential of thiazolidinone derivatives, molecular docking and pharmacophore modeling techniques have been employed to understand the interactions between these compounds and biological targets. These studies aim to identify key features and structural requirements for optimizing anti-inflammatory activity, providing insights into the design of new therapeutic agents (Shinde, Mas, & Patil, 2019).

Safety and Hazards

The safety data sheet for a similar compound, (Trifluoromethoxy)phenyl isocyanate, indicates that it is a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiazolidinones, including “2-(3-(Trifluoromethoxy)phenyl)thiazolidine”, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research may focus on further optimizing these thiazolidinone derivatives as more effective drug agents .

properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NOS/c11-10(12,13)15-8-3-1-2-7(6-8)9-14-4-5-16-9/h1-3,6,9,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGLMBNERVPQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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